molecular formula C6H4BrN5 B6163910 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine CAS No. 2256748-88-4

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine

Katalognummer: B6163910
CAS-Nummer: 2256748-88-4
Molekulargewicht: 226.03 g/mol
InChI-Schlüssel: CGVJPIWKQXZJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a 1,2,3-triazole ring substituted with a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The bromine substitution can be introduced through halogenation reactions using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazole-pyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-chloro-1H-1,2,3-triazol-1-yl)pyrimidine
  • 2-(4-fluoro-1H-1,2,3-triazol-1-yl)pyrimidine
  • 2-(4-methyl-1H-1,2,3-triazol-1-yl)pyrimidine

Uniqueness

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogen-substituted analogs may not. This can influence its biological activity and reactivity in synthetic applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine involves the reaction of 4-bromo-1H-1,2,3-triazole with pyrimidine in the presence of a suitable catalyst.", "Starting Materials": ["4-bromo-1H-1,2,3-triazole", "pyrimidine", "catalyst"], "Reaction": ["Step 1: Dissolve 4-bromo-1H-1,2,3-triazole and pyrimidine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable catalyst such as CuSO4 or CuI to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 100-120°C and stir for a suitable time such as 12-24 hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as ethanol or water to obtain the final product, 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine."] }

CAS-Nummer

2256748-88-4

Molekularformel

C6H4BrN5

Molekulargewicht

226.03 g/mol

IUPAC-Name

2-(4-bromotriazol-1-yl)pyrimidine

InChI

InChI=1S/C6H4BrN5/c7-5-4-12(11-10-5)6-8-2-1-3-9-6/h1-4H

InChI-Schlüssel

CGVJPIWKQXZJOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)N2C=C(N=N2)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.